Benzene, [(2-bromo-2-propenyl)sulfonyl]-
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Overview
Description
Benzene, [(2-bromo-2-propenyl)sulfonyl]- is a chemical compound with the molecular formula C9H9BrO2S . It is also known by its IUPAC name, 2-bromoprop-2-enylsulfonylbenzene . This compound is characterized by the presence of a benzene ring substituted with a 2-bromo-2-propenylsulfonyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Benzene, [(2-bromo-2-propenyl)sulfonyl]- can be achieved through various synthetic routes. One common method involves the reaction of benzene with 2-bromo-2-propenylsulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with a high degree of purity. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Benzene, [(2-bromo-2-propenyl)sulfonyl]- undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by an electrophile, leading to the substitution of a hydrogen atom.
Nucleophilic Substitution: The bromine atom in the 2-bromo-2-propenyl group can be replaced by a nucleophile, resulting in the formation of various substituted derivatives.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Common reagents used in these reactions include halogens, acids, and bases, depending on the specific reaction conditions. Major products formed from these reactions include substituted benzene derivatives and sulfone compounds .
Scientific Research Applications
Benzene, [(2-bromo-2-propenyl)sulfonyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzene, [(2-bromo-2-propenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The sulfonyl group plays a crucial role in stabilizing the interaction with the target molecule, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Benzene, [(2-bromo-2-propenyl)sulfonyl]- can be compared with other similar compounds, such as:
- 1-Bromo-4-(3-chloro-propenyl)-benzene
- 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
- 1-Bromo-4-(propane-2-sulfonyl)benzene
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. Benzene, [(2-bromo-2-propenyl)sulfonyl]- is unique due to its specific combination of a bromine atom and a sulfonyl group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
220961-10-4 |
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Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-bromoprop-2-enylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrO2S/c1-8(10)7-13(11,12)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI Key |
VZDRPOOIJIQLMK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
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